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molecular formula C15H20N2OSi B8462251 5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile CAS No. 1600511-76-9

5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile

Cat. No. B8462251
M. Wt: 272.42 g/mol
InChI Key: REQCAVDAJMNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296734B2

Procedure details

A sealable vessel was charged with bis(acetonitrile)palladium (II) chloride (0.154 g, 0.593 mmol), dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine (0.848 g, 1.780 mmol), cesium carbonate (25.1 g, 77 mmol), the product of Intermediate 9, step 1 (5 g, 29.7 mmol), and ACN (60 mL). The vessel was flushed with argon, sealed, and stirred at RT for 25 minutes. To the reaction was added triethyl(ethynyl)silane (5.41 g, 38.6 mmol), and the vessel was resealed and stirred at 90° C. for 3 hours. The solution was concentrated, and the residue was purified via silica gel chromatography, eluting with 0-50% ethyl acetate in heptanes, to afford the title compound (3.8 g, 13.9 mmol). MS m/z=273 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine
Quantity
0.848 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
bis(acetonitrile)palladium (II) chloride
Quantity
0.154 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].Cl[C:8]1[C:9]2[N:17]=[CH:16][C:15](Cl)=[CH:14][C:10]=2N=C[N:13]=1.[CH2:19]([Si:21]([CH2:26][CH3:27])([CH2:24][CH3:25])[C:22]#[CH:23])[CH3:20]>CC#N.CC#N.Cl[Pd]Cl.C(#N)C>[CH3:1][O:4][C:15]1[CH:14]=[C:10]([C:20]#[C:19][Si:21]([CH2:26][CH3:27])([CH2:24][CH3:25])[CH2:22][CH3:23])[C:9]([C:8]#[N:13])=[N:17][CH:16]=1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=C(C=N2)Cl
Step Two
Name
Quantity
5.41 g
Type
reactant
Smiles
C(C)[Si](C#C)(CC)CC
Step Three
Name
dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine
Quantity
0.848 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
25.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
bis(acetonitrile)palladium (II) chloride
Quantity
0.154 g
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was flushed with argon
CUSTOM
Type
CUSTOM
Details
sealed
STIRRING
Type
STIRRING
Details
stirred at 90° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC=1C=C(C(=NC1)C#N)C#C[Si](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.9 mmol
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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